molecular formula C17H17N3O2S B607433 Unii-OW22Q34gij CAS No. 1374760-95-8

Unii-OW22Q34gij

Cat. No.: B607433
CAS No.: 1374760-95-8
M. Wt: 327.4 g/mol
InChI Key: QGDQESUNCJQMSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FEMA 4809 involves several steps, starting with the preparation of the core structure, which includes the 4-methylphenoxy, pyrazolyl, and thiophen-2-ylmethyl groups. The synthetic route typically involves the following steps:

Industrial production methods for FEMA 4809 would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

FEMA 4809 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FEMA 4809 could lead to the formation of corresponding oxides, while reduction could yield the corresponding reduced forms.

Scientific Research Applications

FEMA 4809 has a wide range of scientific research applications, including:

Mechanism of Action

FEMA 4809 exerts its effects by activating the TRPM8 receptor, which is an ion channel responsible for the sensation of coolness. The activation of this receptor leads to the influx of calcium ions, which triggers a cascade of intracellular events that result in the sensation of coolness. The molecular targets and pathways involved in this process include the TRPM8 receptor and the associated signaling pathways .

Comparison with Similar Compounds

FEMA 4809 is unique in its high potency as a TRPM8 receptor activator. Similar compounds include:

FEMA 4809 stands out due to its high potency and effectiveness as a cooling agent, making it a valuable compound for various applications.

Properties

CAS No.

1374760-95-8

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-13-4-6-14(7-5-13)22-12-17(21)20(16-8-9-18-19-16)11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,18,19)

InChI Key

QGDQESUNCJQMSA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=NN3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=NN3

Appearance

Solid powder

physical_description

White to off-white solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble at pH 2.8
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FEMA-4809;  FEMA 4809;  FEMA4809; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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